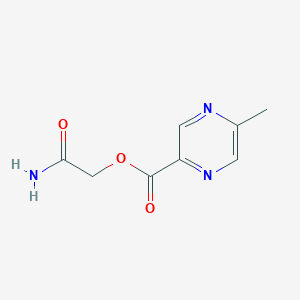

2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate

説明

2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate is an ester derivative of 5-methylpyrazine-2-carboxylic acid. Its structure comprises a pyrazine ring substituted with a methyl group at the 5-position and a carboxylate ester linked to a 2-amino-2-oxoethyl (carbamoylmethyl) group. This compound is also identified as carbamoylmethyl 5-methylpyrazine-2-carboxylate, as "carbamoylmethyl" is the IUPAC-approved term for the 2-amino-2-oxoethyl moiety . While it is listed as a discontinued product by suppliers like CymitQuimica (Ref: 10-F688829), its structural features make it relevant for comparative studies in coordination chemistry and medicinal research .

特性

分子式 |

C8H9N3O3 |

|---|---|

分子量 |

195.18 g/mol |

IUPAC名 |

(2-amino-2-oxoethyl) 5-methylpyrazine-2-carboxylate |

InChI |

InChI=1S/C8H9N3O3/c1-5-2-11-6(3-10-5)8(13)14-4-7(9)12/h2-3H,4H2,1H3,(H2,9,12) |

InChIキー |

FUVGDYARJQLAIF-UHFFFAOYSA-N |

正規SMILES |

CC1=CN=C(C=N1)C(=O)OCC(=O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate typically involves the reaction of 5-methylpyrazine-2-carboxylic acid with ethyl chloroformate, followed by the introduction of an amino group. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the ester intermediate.

Industrial Production Methods

Industrial production of 2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, including the use of large reactors and continuous flow systems to ensure high yield and purity. Quality control measures such as NMR, HPLC, and LC-MS are employed to verify the compound’s structure and purity .

化学反応の分析

Types of Reactions

2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in different chemical and pharmaceutical applications .

科学的研究の応用

Medicinal Chemistry Applications

1. Pharmaceutical Intermediates

One of the primary applications of 2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate is as an intermediate in the synthesis of pharmaceuticals. Specifically, it is utilized in the production of drugs aimed at managing diabetes and hyperlipidemia. For instance, it serves as an intermediate for synthesizing glipizide, a third-generation antidiabetic agent, which helps control blood sugar levels in patients with Type 2 diabetes .

2. Antioxidant Properties

Research has indicated that compounds similar to 2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate exhibit antioxidant properties. This is crucial for drugs used in diabetes management, as they can improve antioxidant status and reduce oxidative stress in cells . The incorporation of such compounds into therapeutic formulations may enhance their efficacy.

Food Science Applications

1. Flavoring Agents

Pyrazine derivatives are known for their flavor-enhancing properties. Given that 2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate shares structural similarities with other flavor compounds, it could be explored as a food additive to improve taste profiles in various food products.

作用機序

The mechanism of action of 2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s amino and oxo groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

類似化合物との比較

Comparison with Structurally Similar Pyrazine Derivatives

Substituent Position and Functional Group Variations

Table 1: Key Structural Differences Among Pyrazine Carboxylates

Key Observations :

- Positional Isomerism: The biological and chemical reactivity of pyrazine derivatives is highly sensitive to substituent positions. For instance, 5-aminopyrazine-2-carboxylates (e.g., CAS 54013-06-8) may exhibit distinct hydrogen-bonding capabilities compared to 6-amino analogs (CAS 118853-60-4) due to altered electronic environments .

Coordination Chemistry and Metal Complexes

highlights the use of 5-methylpyrazine-2-carboxylate ligands in cadmium complexes, where the carboxylate oxygen and pyrazine nitrogen participate in coordination. The study notes that analogous complexes with Mn, Fe, Co, Zn, and Ni exhibit similar distorted octahedral geometries but differ in stability due to metal-ligand bond strengths .

生物活性

2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate is a compound belonging to the pyrazine family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in medicine, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of 2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate is characterized by the presence of a pyrazine ring, an amino group, and a carboxylate moiety. This unique arrangement contributes to its biological activity.

1. Antiviral Properties

Research indicates that derivatives of pyrazine, including 2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate, exhibit significant antiviral properties. Notably, studies have demonstrated that certain pyrazine derivatives can inhibit the replication of viruses such as herpes simplex virus type 1 (HSV-1) . The mechanism involves interference with viral enzymes, which is crucial for viral replication.

2. Antibacterial Activity

The compound has also shown promising antibacterial activity against various strains of bacteria. In vitro studies have reported that it exhibits inhibitory effects on Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values suggest that it can effectively combat these pathogens .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.5 |

| Bacillus subtilis | 2.25 |

3. Antifungal and Antimycobacterial Effects

In addition to antibacterial properties, pyrazine derivatives have been noted for their antifungal and antimycobacterial activities. These compounds disrupt the cellular processes of fungi and mycobacteria, making them potential candidates for treating infections caused by these organisms .

The biological activities of 2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate are attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in viral replication and bacterial cell wall synthesis.

- Cell Membrane Disruption : It may alter the integrity of microbial cell membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazine derivatives can induce oxidative stress in microbial cells, contributing to their antimicrobial effects .

Case Studies

Several case studies highlight the effectiveness of 2-Amino-2-oxoethyl 5-methylpyrazine-2-carboxylate:

- Antiviral Efficacy Against HSV-1 : A study demonstrated that this compound significantly reduced viral load in infected cell cultures, showcasing its potential as an antiviral agent .

- Bacterial Infection Models : In animal models of bacterial infection, treatment with this compound resulted in decreased bacterial counts and improved survival rates compared to untreated controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。